molecular formula C15H14FN3O4 B5501975 1-(4-fluorophenyl)-4-(5-nitro-2-furoyl)piperazine

1-(4-fluorophenyl)-4-(5-nitro-2-furoyl)piperazine

Cat. No. B5501975
M. Wt: 319.29 g/mol
InChI Key: KHJSNCNACSZWRA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(5-nitro-2-furoyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and neurochemistry. This compound has shown promising results in various studies, which have highlighted its potential as a therapeutic agent for a range of neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-(5-nitro-2-furoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including GABA, serotonin, and dopamine. It has also been shown to have an affinity for various receptors in the brain, including the benzodiazepine receptor and the 5-HT1A receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(5-nitro-2-furoyl)piperazine has a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which can have an anxiolytic and antidepressant effect. It has also been shown to modulate the activity of various ion channels, including the voltage-gated sodium and calcium channels, which can have an anticonvulsant effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-fluorophenyl)-4-(5-nitro-2-furoyl)piperazine in lab experiments is its potent pharmacological activity. It has been shown to have a range of effects on the central nervous system, which makes it a useful tool for investigating various neurological disorders. However, one of the main limitations of this compound is its potential toxicity. It has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-(5-nitro-2-furoyl)piperazine. One area of interest is its potential as a therapeutic agent for various neurological disorders, including epilepsy, anxiety, and depression. Further studies are needed to investigate its safety and efficacy in humans. Another area of interest is its potential as a research tool for investigating the mechanisms of action of various neurotransmitters and ion channels in the brain. Further studies are needed to elucidate its precise mechanism of action and its effects on various neural circuits.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(5-nitro-2-furoyl)piperazine can be achieved through a multi-step process that involves the use of various chemical reagents and catalysts. The process typically involves the reaction of 4-fluoroaniline with 5-nitro-2-furoic acid, followed by the addition of piperazine and a suitable coupling agent. The resulting product can then be purified and characterized using various analytical techniques.

Scientific Research Applications

1-(4-fluorophenyl)-4-(5-nitro-2-furoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been investigated for its potential as a therapeutic agent for various neurological disorders, including epilepsy, anxiety, and depression.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4/c16-11-1-3-12(4-2-11)17-7-9-18(10-8-17)15(20)13-5-6-14(23-13)19(21)22/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJSNCNACSZWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-(5-nitro-furan-2-yl)-methanone

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